N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{2-[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic heterocyclic compound characterized by a fused quinazoline core and a 1,4-benzodioxine carboxamide moiety. The quinazoline ring system, partially saturated (5,6,7,8-tetrahydro), is substituted with a trifluoromethyl (-CF₃) group at the 4-position, which enhances its metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-17(26-18)9-10-24-19(27)16-11-28-14-7-3-4-8-15(14)29-16/h3-4,7-8,16H,1-2,5-6,9-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQZXENSBYNFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3COC4=CC=CC=C4O3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinazoline ring and the benzodioxine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems could enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects and bioactivity. Key analogs include:
N-{2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structural Differences : Replaces the quinazoline core with a tetrahydroindazole ring.
- Molecular Formula : C₁₉H₂₀F₃N₃O₃ (MW: 395.4) vs. C₂₀H₁₉F₃N₃O₃ (estimated MW: 406.4 for the target compound) .
N-(2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-3-carboxamide
- Structural Differences : Substitutes benzodioxine with a thiophene carboxamide.
- Molecular Formula : C₁₆H₁₄F₃N₃OS (MW: 355.4) .
- Bioactivity : Thiophene derivatives often exhibit antiviral or anti-inflammatory properties, but specific data for this compound are unavailable.
1,4-Benzodioxin-Based Thiadiazole-Fused Analogs (Compounds 1–25)
- Structural Differences : Feature fused thiadiazole rings instead of quinazoline.
- Bioactivity : Demonstrated potent α-amylase (IC₅₀: 0.70–30.80 μM) and α-glucosidase (IC₅₀: 0.80–29.70 μM) inhibition, outperforming the standard drug acarbose (IC₅₀: ~12.80 μM). Compound 22 (di-hydroxy substitutions on the aryl ring) showed the highest activity .
Structure–Activity Relationship (SAR) Analysis
Key Research Findings
Enzyme Inhibition : Benzodioxine-thiadiazole analogs (IC₅₀: <1 μM) outperform the target compound’s hypothetical activity due to optimized substituent positioning .
Molecular Docking Insights : In analogs like compound 22, hydroxy groups form hydrogen bonds with α-glucosidase residues (Asp307, Arg439), while the benzodioxine moiety engages in hydrophobic interactions .
Trifluoromethyl Role : The -CF₃ group in the target compound likely enhances binding to hydrophobic enzyme pockets, akin to its role in kinase inhibitors .
Biological Activity
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group attached to a tetrahydroquinazoline ring and a benzodioxine moiety. The general synthetic route involves several steps:
- Preparation of Tetrahydroquinazoline : This is typically achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
- Introduction of Trifluoromethyl Group : Common methods include the use of trifluoromethylating agents such as trifluoromethyl iodide.
- Formation of Benzodioxine Carboxamide : The final product is synthesized through amidation reactions involving the tetrahydroquinazoline derivative and a carboxylic acid.
The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates cellular penetration. Once inside the cell, it interacts with various molecular targets including enzymes and receptors.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives with similar structures exhibit moderate inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. For instance, derivatives of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine were evaluated for their antimicrobial properties with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on AChE and butyrylcholinesterase (BuChE). Some analogues demonstrated lower IC50 values than rivastigmine, a clinically used drug .
Case Studies
- Antimycobacterial Activity : A study highlighted the effectiveness of certain derivatives in inhibiting M. tuberculosis with MIC values as low as 62.5 µM for some compounds . The activity was linked to the structural characteristics of the alkyl chain in the hydrazine derivatives.
- Cytotoxicity Assessment : Compounds were tested against eukaryotic cell lines (HepG2 and MonoMac6) showing no significant cytostatic properties at effective concentrations . This suggests a favorable safety profile for further development.
Comparative Analysis
| Compound | Target Activity | IC50/MIC Values | Remarks |
|---|---|---|---|
| This compound | AChE Inhibition | 27.04–106.75 µM | Effective against AChE |
| N-Hexyl Derivative | Mycobacterial Inhibition | MIC 250 µM | Moderate activity against M. tuberculosis |
| Rivastigmine | AChE Inhibition | 38.4 µM | Clinically used benchmark |
Q & A
Q. What mechanistic studies are required to explain unexpected regioselectivity in derivatization reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate transition state energies for competing reaction pathways. Pair with in situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare with analogous compounds lacking the benzodioxine moiety to isolate electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
